Ethylenediaminetetraacetic acid disodium salt dihydrate

Vue d'ensemble

Description

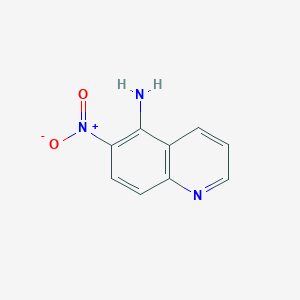

EDTA disodium salt dihydrate is a widely used chelator of divalent cations like Ca+2 and inhibits metal ion-dependent proteases such as calcium-dependent cysteine proteases . It is suitable for electrophoresis and for molecular biology . The empirical formula is C10H14N2Na2O8 · 2H2O and the molecular weight is 372.24 .

Synthesis Analysis

EDTA salts are more soluble in water as the pH increases. The higher the pH of a water solution, the higher the room temperature solubility. This can be achieved by a gradual addition of a concentrated sodium hydroxide solution to the EDTA solution .Molecular Structure Analysis

EDTA binds to metal cations by forming a stable octahedral complex . The SMILES string representation of the molecule isO.O.O.O.[Na+].[Na+].[Na+].[Na+].OC(=O)CN(CC(N(CC([O-])=O)CC([O-])=O)CC(O)=O).OC(=O)CN(CC(N(CC(O)=O)CC([O-])=O)CC([O-])=O . Chemical Reactions Analysis

EDTA inhibits enzymes, such as metalloproteases, that require divalent cations for activity . It chelates with metal ions to form an octahedral complex .Physical And Chemical Properties Analysis

EDTA disodium salt dihydrate is a powder suitable for electrophoresis and for molecular biology . It has a melting point of 248 °C (dec.) (lit.) and is soluble in 3 M NaOH: 1.6 g/10 mL .Applications De Recherche Scientifique

Component in Buffer Solutions

EDTA disodium salt dihydrate is often used as a component in buffer solutions . These solutions are used in various biochemical and biological research applications. The presence of EDTA helps to control the concentrations of metal ions, which can influence the behavior of biomolecules in the solution .

Cell Culture Applications

In cell culture research, EDTA disodium salt dihydrate is used to maintain the health and growth of cells . It acts as a chelating agent, binding to metal ions which could otherwise cause damage to the cells or interfere with cell growth and reproduction .

Enzymatic Assays

EDTA disodium salt dihydrate is used in enzymatic assays . These are tests that measure the activity of enzymes, the proteins that catalyze chemical reactions in cells. EDTA can bind to metal ions that are often required for enzyme activity, allowing researchers to control the conditions of the assay .

siRNA Applications

In the field of genetics, EDTA disodium salt dihydrate is used in siRNA (small interfering RNA) applications . siRNA is a type of molecule that can interfere with the expression of specific genes. EDTA helps to stabilize the siRNA molecules and prevent degradation .

Flow Cytometry

EDTA disodium salt dihydrate is used in flow cytometry, a technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through a laser . EDTA helps to bind metal ions that could interfere with the laser’s ability to accurately analyze the particles .

Anticoagulant for Whole Blood Collection

EDTA disodium salt dihydrate is used as an anticoagulant for whole blood collection . It works by binding to the calcium ions in the blood, preventing the blood from clotting .

Stabilizer Solution for Freezing Cell Culture Samples

EDTA disodium salt dihydrate is used as a stabilizer solution for freezing cell culture samples . It helps to protect the cells from damage during the freezing and thawing process .

Dimethylmethylene Blue Applications

In the field of biochemistry, EDTA disodium salt dihydrate is used in dimethylmethylene blue (DMMB) applications . DMMB is a dye that is used to quantify the amount of sulfated glycosaminoglycans (GAGs), a type of molecule found in connective tissue . EDTA helps to stabilize the DMMB dye during this process .

Mécanisme D'action

Target of Action

Ethylenediaminetetraacetic acid disodium salt dihydrate, commonly known as EDTA, primarily targets divalent metal cations . These include calcium (Ca²⁺) and zinc (Zn²⁺) ions . These ions play crucial roles in various biological processes, including enzyme activation .

Mode of Action

EDTA acts by chelating the divalent cations, forming a stable octahedral complex . This chelation process involves the formation of multiple bonds between the EDTA molecule and the metal ion, effectively sequestering the ion and preventing it from participating in other reactions .

Biochemical Pathways

By chelating divalent cations, EDTA can affect various biochemical pathways. For instance, it can inhibit enzymes that require these metal ions for their activity . This includes metalloproteases, which require zinc for activity, and calcium-dependent cysteine proteases . By inhibiting these enzymes, EDTA can interfere with the normal functioning of these pathways.

Result of Action

The chelation of divalent cations by EDTA results in the inhibition of certain enzymes, leading to changes at the molecular and cellular levels . For example, the inhibition of metalloproteases can impact processes such as protein degradation and signal transduction .

Action Environment

The action, efficacy, and stability of EDTA can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the chelation process. Additionally, factors such as pH and temperature can influence the stability and activity of EDTA .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBJJZOQPCKUOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2Na2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylenediaminetetraacetic acid disodium salt dihydrate | |

CAS RN |

6381-92-6 | |

| Record name | Edetate disodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)

![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)